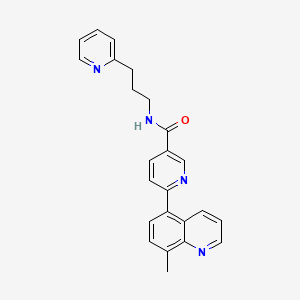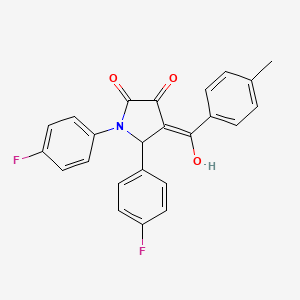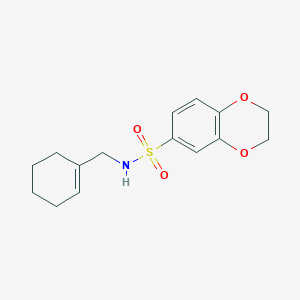
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. In
Wirkmechanismus
The mechanism of action of 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It also activates the Nrf2 pathway, which is involved in antioxidant defense. In addition, it has been shown to modulate the activity of various enzymes, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects:
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to modulate multiple signaling pathways, which makes it a versatile tool for studying the mechanisms of various diseases. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Finally, further research is needed to better understand its pharmacokinetic properties and to optimize its efficacy in vivo.
Synthesemethoden
The synthesis method of 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multi-step process that starts with the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with 3-pyridin-2-ylpropylamine to form 8-methylquinoline-5-carboxamide. Finally, the target compound is obtained by reacting 8-methylquinoline-5-carboxamide with nicotinoyl chloride.
Wissenschaftliche Forschungsanwendungen
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-17-9-11-20(21-8-5-14-26-23(17)21)22-12-10-18(16-28-22)24(29)27-15-4-7-19-6-2-3-13-25-19/h2-3,5-6,8-14,16H,4,7,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKHRDMGLFROLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5498329.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5498339.png)
![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498354.png)
![9-hydroxy-3-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5498359.png)
![(4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5498363.png)
![2-(5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5498364.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5498379.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498396.png)

![N-(2-methoxy-5-nitrophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5498415.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)
